molecular formula C9H10ClN5 B11732025 2-Chloro-5-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine

2-Chloro-5-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine

Cat. No.: B11732025
M. Wt: 223.66 g/mol
InChI Key: FHKJCFGIKQMMLE-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine is a heterocyclic compound that contains both a pyridine and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chloro and amino groups on the pyridine ring, along with the triazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an alkyne and an azide. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Substitution on the Pyridine Ring: The chloro and amino groups can be introduced onto the pyridine ring through nucleophilic substitution reactions. For example, starting with 2-chloropyridine, the amino group can be introduced via a substitution reaction with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine can undergo various types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can yield a variety of substituted pyridines.

Scientific Research Applications

2-Chloro-5-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential biological activity.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding and π-π interactions, while the chloro and amino groups can participate in additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)pyridine: Lacks the amino group, which may reduce its versatility in chemical reactions.

    5-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine:

Uniqueness

The presence of both chloro and amino groups on the pyridine ring, along with the triazole moiety, makes 2-Chloro-5-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)pyridin-3-amine unique

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-5-(3,5-dimethyltriazol-4-yl)pyridin-3-amine

InChI

InChI=1S/C9H10ClN5/c1-5-8(15(2)14-13-5)6-3-7(11)9(10)12-4-6/h3-4H,11H2,1-2H3

InChI Key

FHKJCFGIKQMMLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)C2=CC(=C(N=C2)Cl)N

Origin of Product

United States

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